3-fluoro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide
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Overview
Description
3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide is a synthetic organic compound characterized by the presence of fluorine atoms and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with (2E,3E)-4-(2-fluorophenyl)but-3-en-2-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: It is explored for its use in the development of advanced materials with unique properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide
- 3-fluoro-N’-[(2E,3E)-4-(2-chlorophenyl)but-3-en-2-ylidene]benzohydrazide
Uniqueness
3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity
Properties
Molecular Formula |
C17H14F2N2O |
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Molecular Weight |
300.30 g/mol |
IUPAC Name |
3-fluoro-N-[(E)-[(E)-4-(2-fluorophenyl)but-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H14F2N2O/c1-12(9-10-13-5-2-3-8-16(13)19)20-21-17(22)14-6-4-7-15(18)11-14/h2-11H,1H3,(H,21,22)/b10-9+,20-12+ |
InChI Key |
UYGSYNOLNYZJEQ-IIASEUIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C=C/C2=CC=CC=C2F |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)F)C=CC2=CC=CC=C2F |
Origin of Product |
United States |
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